ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
ETHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, and a benzodiazole moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a chlorophenyl ketone under acidic conditions.
Introduction of the Benzodiazole Moiety: The next step involves the introduction of the benzodiazole moiety. This can be done by reacting the pyrrolidinone intermediate with an appropriate benzodiazole precursor in the presence of a base.
Esterification: The final step is the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
ETHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammatory pathways, induction of apoptosis in cancer cells, or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}PROPIONATE
- **METHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE
- **ETHYL 2-{2-[1-(2-FLUOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE
Uniqueness
ETHYL 2-{2-[1-(2-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other research applications.
Properties
Molecular Formula |
C21H20ClN3O3 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
ethyl 2-[2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-10-6-4-8-16(18)23-21(25)14-11-19(26)24(12-14)17-9-5-3-7-15(17)22/h3-10,14H,2,11-13H2,1H3 |
InChI Key |
MVBZEJCOKZIJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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